molecular formula C10H5FN2O B3054607 8-Fluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 61338-15-6

8-Fluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No. B3054607
CAS RN: 61338-15-6
M. Wt: 188.16 g/mol
InChI Key: PENXESCTQQXUMH-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-3-carbonitrile, also known as FHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline and contains a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a cyano group at the 3rd position. FHQ has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology.

Mechanism Of Action

The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, making 8-Fluoro-4-hydroxyquinoline-3-carbonitrile a potential candidate for cancer treatment. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to inhibit the activity of certain viral proteins, making it a potential candidate for antiviral therapy.
Biochemical and Physiological Effects
8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has also been shown to inhibit the growth of various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to have anti-inflammatory and antioxidant activities, which could be useful in the treatment of chronic diseases such as arthritis and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in lab experiments is its versatility. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various cellular processes. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-Fluoro-4-hydroxyquinoline-3-carbonitrile in lab experiments is its toxicity. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain applications.

Future Directions

There are many potential future directions for research on 8-Fluoro-4-hydroxyquinoline-3-carbonitrile. One area of interest is in the development of new drugs for the treatment of cancer and viral infections. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to exhibit promising antitumor and antiviral activities, and further research could lead to the development of new drugs based on this compound. Additionally, research could focus on the development of new methods for synthesizing 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, which could lead to more efficient and cost-effective production of this compound. Finally, research could focus on the elucidation of the mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, which could provide insight into the cellular processes involved in various diseases and lead to the development of new treatments.

Scientific Research Applications

8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a potential candidate for the treatment of various diseases. Additionally, 8-Fluoro-4-hydroxyquinoline-3-carbonitrile has been shown to have anti-inflammatory and antioxidant activities, which could be useful in the treatment of chronic diseases such as arthritis and cardiovascular disease.

properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENXESCTQQXUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625642
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-hydroxyquinoline-3-carbonitrile

CAS RN

61338-15-6
Record name 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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